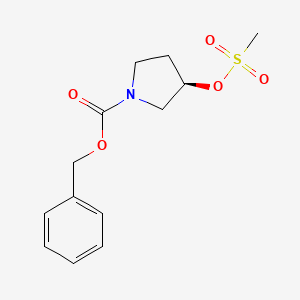![molecular formula C23H28N4O4S B2880956 3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1252864-81-5](/img/structure/B2880956.png)
3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a piperazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amide precursor.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated intermediate reacts with piperazine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, such as a Suzuki or Heck coupling, using a boronic acid or halide derivative of the methoxyphenyl group.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, boronic acids, and palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or neuroprotective effects.
Pharmacology: Researchers investigate the compound’s interactions with various biological targets, including receptors and enzymes, to understand its mechanism of action and therapeutic potential.
Chemical Biology: The compound is used as a tool to study biological pathways and processes, providing insights into cellular mechanisms and disease states.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets within the body. These targets may include:
Receptors: The compound may bind to specific receptors, such as G-protein-coupled receptors (GPCRs) or ion channels, modulating their activity and triggering downstream signaling pathways.
Enzymes: It may inhibit or activate enzymes involved in key metabolic or signaling pathways, affecting cellular functions and processes.
Pathways: The compound’s effects on molecular targets can lead to alterations in various biological pathways, such as inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can be compared with other similar compounds to highlight its uniqueness:
Thienopyrimidine Derivatives: Compared to other thienopyrimidine derivatives, this compound’s unique combination of functional groups may confer distinct biological activities and chemical properties.
Piperazine-Containing Compounds: The presence of the piperazine ring differentiates it from other compounds, potentially enhancing its binding affinity to certain biological targets.
Methoxyphenyl Substituted Compounds: The methoxyphenyl group may contribute to the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
List of Similar Compounds
- 3-butyl-1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- 3-butyl-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- 3-butyl-1-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
These comparisons and the detailed analysis of the compound’s properties and applications provide a comprehensive understanding of this compound.
Properties
IUPAC Name |
3-butyl-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N4O4S/c1-3-4-10-26-22(29)21-19(9-15-32-21)27(23(26)30)16-20(28)25-13-11-24(12-14-25)17-5-7-18(31-2)8-6-17/h5-9,15,21H,3-4,10-14,16H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYOGMAWQJBXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N4O4S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2880874.png)
![Methyl 2-chloro-5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2880875.png)
![rac-(1R,3R,4S,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2880876.png)
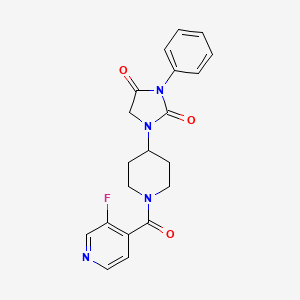

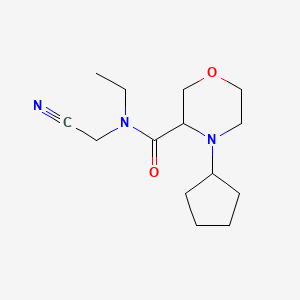
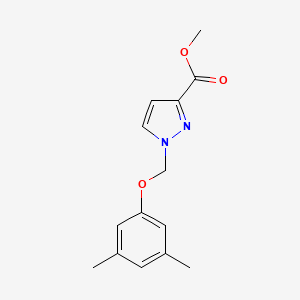
![6-(7-methoxy-1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2880886.png)
![4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2880888.png)
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;tetrafluoroborate](/img/structure/B2880889.png)
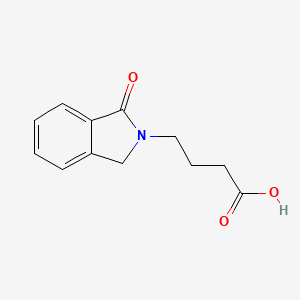
![2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2880894.png)
![8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2880895.png)
